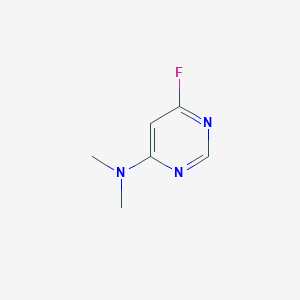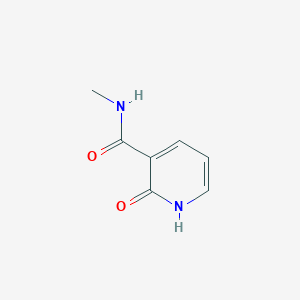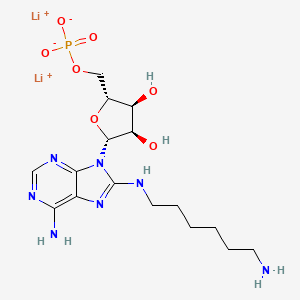![molecular formula C8H7Cl2NO B13119274 5-(Chloromethyl)furo[2,3-b]pyridinehydrochloride](/img/structure/B13119274.png)
5-(Chloromethyl)furo[2,3-b]pyridinehydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Chloromethyl)furo[2,3-b]pyridinehydrochloride is a chemical compound that has garnered significant interest in scientific research due to its unique structure and potential applications. This compound is a derivative of furo[2,3-b]pyridine, characterized by the presence of a chloromethyl group at the 5-position. It is often used as an intermediate in the synthesis of various pharmaceuticals and organic compounds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)furo[2,3-b]pyridinehydrochloride typically involves multiple steps. One practical synthesis route starts from 6-hydroxynicotinic acid. The process includes a Heck coupling with ethylene, followed by an NCS-mediated oxidative cyclization and elimination sequence . Another method involves the use of commercially available methyl 2-furoate, which undergoes a series of ten steps to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are designed to maximize yield and efficiency. These methods often involve continuous flow processing, which allows for better control of reaction conditions and improved scalability .
化学反应分析
Types of Reactions
5-(Chloromethyl)furo[2,3-b]pyridinehydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the chloromethyl group, leading to the formation of different products.
Substitution: The chloromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include N-chlorosuccinimide (NCS) for oxidative cyclization and various reducing agents for reduction reactions. The conditions for these reactions are typically optimized to achieve high yields and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative cyclization can lead to the formation of furo[2,3-b]pyridine derivatives, while substitution reactions can yield a variety of functionalized compounds .
科学研究应用
5-(Chloromethyl)furo[2,3-b]pyridinehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as a key intermediate in the synthesis of HIV protease inhibitors, such as L-754,394.
Industry: The compound is used in the production of various pharmaceuticals and fine chemicals.
作用机制
The mechanism of action of 5-(Chloromethyl)furo[2,3-b]pyridinehydrochloride involves its interaction with specific molecular targets. In the case of its use as an intermediate for HIV protease inhibitors, the compound contributes to the inhibition of the protease enzyme, which is crucial for the replication of the HIV virus . The molecular pathways involved include the binding of the inhibitor to the active site of the enzyme, preventing its normal function.
相似化合物的比较
Similar Compounds
5-(Chloromethyl)furo[3,2-b]pyridine: This compound has a similar structure but differs in the position of the chloromethyl group.
5-(Hydroxymethyl)furo[2,3-b]pyridine: This compound has a hydroxymethyl group instead of a chloromethyl group, leading to different chemical properties and reactivity.
Uniqueness
5-(Chloromethyl)furo[2,3-b]pyridinehydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its role as an intermediate in the synthesis of important pharmaceuticals highlights its significance in medicinal chemistry .
属性
分子式 |
C8H7Cl2NO |
|---|---|
分子量 |
204.05 g/mol |
IUPAC 名称 |
5-(chloromethyl)furo[2,3-b]pyridine;hydrochloride |
InChI |
InChI=1S/C8H6ClNO.ClH/c9-4-6-3-7-1-2-11-8(7)10-5-6;/h1-3,5H,4H2;1H |
InChI 键 |
YISGPMNIZAOQOD-UHFFFAOYSA-N |
规范 SMILES |
C1=COC2=NC=C(C=C21)CCl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


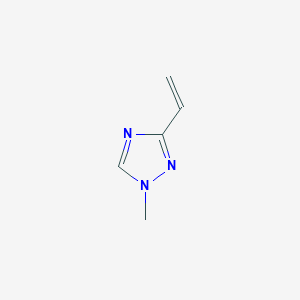
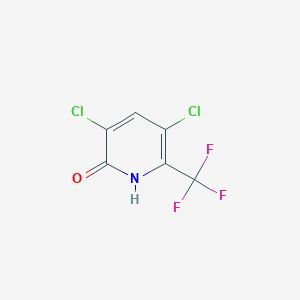
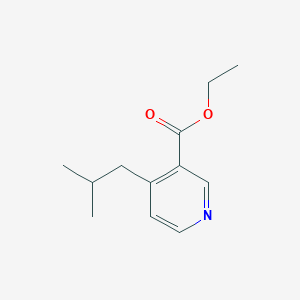
![4-Oxo-4H-pyrimido[1,2-B]pyridazine-3-carbonyl chloride](/img/structure/B13119204.png)
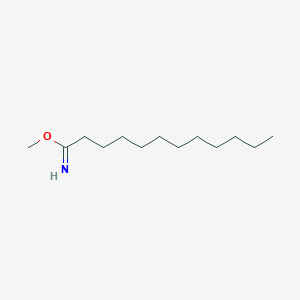
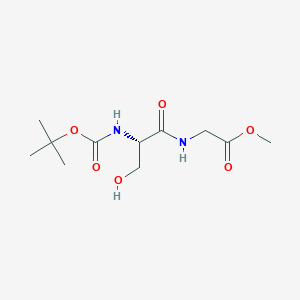
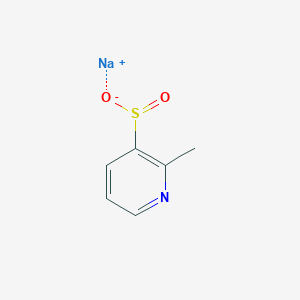
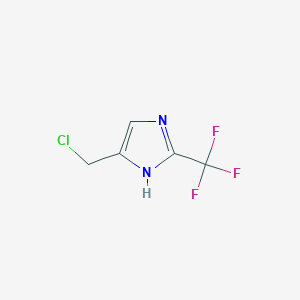
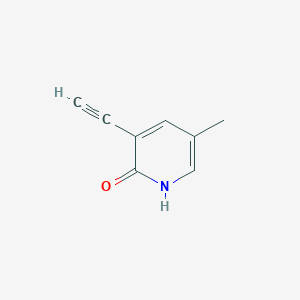
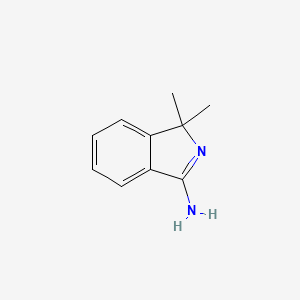
![2-ethoxythiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B13119254.png)
